4-Bromo-3-(2-methylpropoxy)aniline
Description
4-Bromo-3-(2-methylpropoxy)aniline is an organic compound with the molecular formula C10H14BrNO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and a 2-methylpropoxy group at the 3-position. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Properties
IUPAC Name |
4-bromo-3-(2-methylpropoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-10-5-8(12)3-4-9(10)11/h3-5,7H,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPXSVWGFLMICF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2-methylpropoxy)aniline can be achieved through several methods. One common approach involves the bromination of 3-(2-methylpropoxy)aniline. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(2-methylpropoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-(2-methylpropoxy)aniline is used in scientific research for various applications, including:
Chemistry: As a building block in organic synthesis and the development of new materials.
Biology: In the study of biological pathways and interactions involving brominated aniline derivatives.
Medicine: Potential use in the development of pharmaceutical compounds and drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(2-methylpropoxy)aniline involves its interaction with specific molecular targets and pathways. The bromine atom and the 2-methylpropoxy group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect enzymatic activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Similar structure but lacks the 2-methylpropoxy group.
3-(2-Methylpropoxy)aniline: Similar structure but lacks the bromine atom.
4-Chloro-3-(2-methylpropoxy)aniline: Similar structure with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-3-(2-methylpropoxy)aniline is unique due to the presence of both the bromine atom and the 2-methylpropoxy group, which confer distinct chemical and physical properties
Biological Activity
4-Bromo-3-(2-methylpropoxy)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C10H14BrNO
- Molecular Weight : 244.13 g/mol
- CAS Number : 1691603-91-4
This compound interacts with various biological targets, influencing several cellular processes. The compound is believed to modulate enzyme activities and receptor interactions, which can lead to antimicrobial and anticancer effects.
Key Mechanisms:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular signaling and function.
- Receptor Interaction : It has the potential to interact with receptors that play critical roles in cell signaling pathways, thereby influencing gene expression and cellular responses.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
- Anticancer Activity : There is emerging evidence that this compound can affect cancer cell proliferation through modulation of key signaling pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity of this compound against E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at specific concentrations. |
| Study 2 | Explored the anticancer effects on breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential as a therapeutic agent. |
| Study 3 | Analyzed the compound's interaction with enzyme targets. Results showed that it can inhibit specific kinases involved in cancer progression, highlighting its potential role in targeted therapy. |
Biochemical Pathways
The compound is involved in various biochemical pathways, including:
- Metabolic Pathways : It affects metabolic flux by interacting with enzymes that regulate metabolic processes, potentially altering metabolite levels within cells.
- Cell Signaling Pathways : By modulating kinase activity, it influences critical signaling pathways that control cell growth and differentiation.
Safety Profile
While the compound shows promising biological activity, safety assessments are crucial. Initial toxicity studies indicate that higher concentrations may lead to cytotoxic effects; therefore, further investigation into its safety profile is necessary before clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
